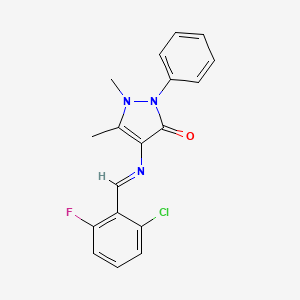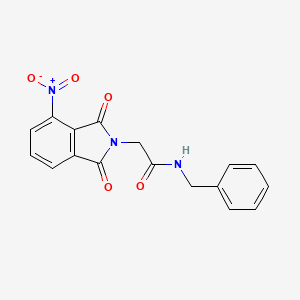
Pyrazol-3(2H)-one, 4-(2-chloro-6-fluorobenzylidenamino)-1,5-dimethyl-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazol-3(2H)-one, 4-(2-chloro-6-fluorobenzylidenamino)-1,5-dimethyl-2-phenyl- is a useful research compound. Its molecular formula is C18H15ClFN3O and its molecular weight is 343.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazol-3(2H)-one, 4-(2-chloro-6-fluorobenzylidenamino)-1,5-dimethyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazol-3(2H)-one, 4-(2-chloro-6-fluorobenzylidenamino)-1,5-dimethyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves a multi-step reaction sequence. A common approach includes the condensation of 2-chloro-6-fluorobenzaldehyde with 1,5-dimethyl-2-phenyl-3-pyrazolone under specific conditions such as the use of acidic or basic catalysts, varying solvents like ethanol, and controlled temperature parameters to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the scale-up synthesis requires optimization of reaction conditions to ensure efficient production. This may involve the use of automated reactors for precise control of reaction parameters, purification steps like crystallization or chromatography, and rigorous quality control measures to maintain consistency in product quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially transforming it into its corresponding oxidized derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can alter the functional groups within the molecule, leading to the formation of various reduced intermediates.
Substitution: Halogen-substituted aromatic rings in the molecule can participate in nucleophilic substitution reactions, further modifying its structure.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic compounds, halide ions.
Major Products: The major products formed from these reactions will vary based on the specific reagents and conditions used, ranging from oxidized or reduced analogs to substituted derivatives with altered pharmacological profiles.
科学研究应用
4-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is of considerable interest in scientific research due to its versatility:
Biology: Studying its interactions with biological macromolecules to elucidate potential therapeutic targets.
Medicine: Potential as a lead compound for drug discovery, especially in areas such as anti-inflammatory, antimicrobial, and anticancer research.
Industry: Its derivatives may serve as key intermediates in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The compound's mechanism of action hinges on its ability to interact with specific molecular targets. In biological systems, it may bind to enzymes, receptors, or nucleic acids, thereby modulating various signaling pathways. For instance, it could inhibit a particular enzyme, leading to downstream effects that translate into its observed biological activity. Understanding these molecular interactions is crucial for harnessing its therapeutic potential.
相似化合物的比较
When comparing 4-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE with similar compounds, its unique chemical features stand out. Similar compounds might include:
3-Phenyl-2-pyrazolin-5-one: Shares the pyrazolone core but lacks the chlorofluorophenyl group.
2-(Chlorophenyl)hydrazono-3-pyrazolidinone: Similar structure but different substituents on the aromatic ring.
Fluorophenyl-substituted pyrazolones: Differ in the position or number of fluorine atoms.
The distinct combination of chlorine and fluorine on the aromatic ring, coupled with the pyrazolone core, imparts unique properties, making 4-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE a compound of particular interest in both research and practical applications.
属性
分子式 |
C18H15ClFN3O |
|---|---|
分子量 |
343.8 g/mol |
IUPAC 名称 |
4-[(2-chloro-6-fluorophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H15ClFN3O/c1-12-17(21-11-14-15(19)9-6-10-16(14)20)18(24)23(22(12)2)13-7-4-3-5-8-13/h3-11H,1-2H3 |
InChI 键 |
RECNKXZDSGMFQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC=C3Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methylaniline](/img/structure/B15014706.png)
![(3E)-3-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide](/img/structure/B15014708.png)
![4-{[6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenol](/img/structure/B15014716.png)
![4-bromo-N'-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]benzohydrazide](/img/structure/B15014722.png)
![3-cyclohexyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B15014724.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B15014734.png)
![2-bromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014737.png)
![N-cyclohexyl-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B15014747.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B15014754.png)
![4-methoxybenzyl (2E)-2-{4-[(2-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B15014759.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B15014762.png)
![(4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate](/img/structure/B15014769.png)
![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(4-methoxyphenyl)butanamide](/img/structure/B15014782.png)
